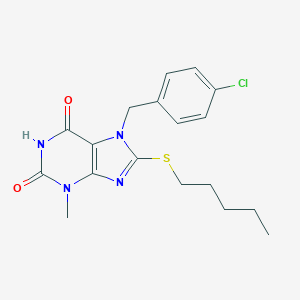

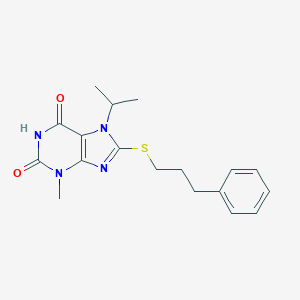

![molecular formula C22H18N2O2S B404179 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide CAS No. 313238-10-7](/img/structure/B404179.png)

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

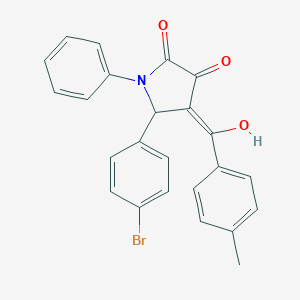

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, and prophylaxis and treatment of rotavirus infections .

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against mycobacterium tuberculosis . This suggests that N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide may interact with its targets to inhibit their function, leading to the observed biological effects.

Biochemical Pathways

Benzothiazole derivatives have been associated with the inhibition of various enzymes and receptors, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

It has been suggested that benzothiazole derivatives have favorable pharmacokinetic profiles .

Result of Action

Benzothiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It has been suggested that benzothiazole derivatives exhibit environmental-sensitive dual-mode fluorescence .

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the reaction of 2-aminobenzenethiol with acyl chlorides or acids, leading to the formation of the benzothiazole core . Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide can be compared with other benzothiazole derivatives, such as:

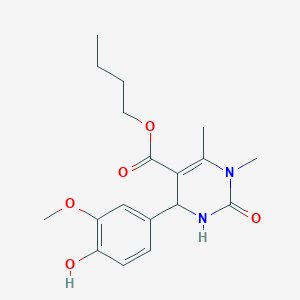

N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound also exhibits significant biological activities and is used in similar applications.

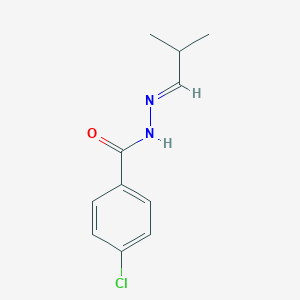

Ethoxzolamide: A clinically approved drug with a benzothiazole moiety, used as a diuretic and for treating glaucoma.

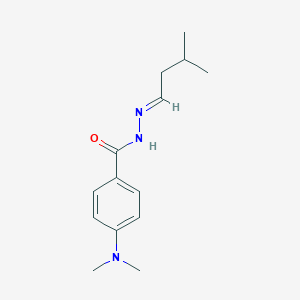

Pramipexole: A dopamine receptor agonist used to treat Parkinson’s disease, containing a benzothiazole nucleus.

This compound stands out due to its unique combination of biological activities and potential therapeutic applications, making it a valuable compound in medicinal chemistry research .

Properties

IUPAC Name |

N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-2-26-18-13-9-15(10-14-18)21(25)23-17-11-7-16(8-12-17)22-24-19-5-3-4-6-20(19)27-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQWVIJXUPKFNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Chlorobenzoyl)amino]hexanoic acid](/img/structure/B404098.png)

![pentyl [(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate](/img/structure/B404105.png)

![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404108.png)

![7-(3-chloro-2-butenyl)-8-[(4-chlorobutyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404111.png)

![8-[(3-chloro-2-butenyl)sulfanyl]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404112.png)